![molecular formula C18H18FNO4S3 B2945912 4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 2034478-08-3](/img/structure/B2945912.png)
4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide, also known as EFHB, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent. EFHB belongs to the class of sulfonamides and is synthesized using a multi-step process.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in inflammation and tumor growth. 4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and AKT, an enzyme involved in tumor growth.
Biochemical and Physiological Effects:
4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and inhibit tumor growth in pre-clinical studies. 4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide has also been found to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and has shown promising results in pre-clinical studies. However, there are also some limitations to using 4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide in lab experiments. It is not yet fully understood how 4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide works, and more research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for research on 4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide. One direction is to further investigate its mechanism of action and how it works to inhibit inflammation and tumor growth. Another direction is to study its safety and efficacy in clinical trials. Additionally, research could be done to explore its potential use in other diseases, such as neurodegenerative diseases and autoimmune disorders.
In conclusion, 4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide is a novel compound that has shown promising results in pre-clinical studies for its potential use as a therapeutic agent. Its anti-inflammatory and anti-tumor activity make it a potential candidate for cancer treatment. Further research is needed to fully understand its mechanism of action and determine its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of 4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide involves a multi-step process that starts with the reaction of 4-fluoro-3-nitrobenzenesulfonamide with ethyl alcohol in the presence of sodium ethoxide. This reaction produces 4-fluoro-3-ethoxybenzenesulfonamide, which is then reacted with 2,2-di(thiophen-2-yl)ethylamine in the presence of sodium hydride to produce 4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide.
Scientific Research Applications
4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide has shown promising results in scientific research for its potential use as a therapeutic agent. It has been found to exhibit anti-inflammatory and anti-tumor activity in pre-clinical studies. 4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment.
properties
IUPAC Name |
4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S3/c1-2-24-15-8-7-13(11-14(15)19)27(22,23)20-12-18(21,16-5-3-9-25-16)17-6-4-10-26-17/h3-11,20-21H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXMVCLNNFZXOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.